Beta-Amyloid (1-10) is a peptide fragment derived from the larger amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer’s disease. This specific fragment consists of the first ten amino acids of the beta-amyloid peptide, which is crucial in the formation of amyloid plaques associated with neurodegeneration. The study of Beta-Amyloid (1-10) is essential for understanding the early stages of amyloid aggregation and its implications in Alzheimer's disease.
Beta-Amyloid (1-10) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The peptide can also be produced synthetically using solid-phase peptide synthesis techniques, allowing for detailed studies on its properties and interactions with other molecules.
Beta-Amyloid (1-10) is classified as a neurotoxic peptide that is implicated in the development of Alzheimer’s disease. It belongs to a group of peptides known as amyloids, which are characterized by their propensity to aggregate and form fibrillar structures.
The synthesis of Beta-Amyloid (1-10) can be achieved through several methods, primarily focusing on solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and characterization of the final product.
The efficiency of synthesizing Beta-Amyloid (1-10) has been improved by employing strategies such as using pseudoprolines to reduce aggregation during synthesis and purification processes .
Beta-Amyloid (1-10) consists of a sequence of ten amino acids, specifically:
The molecular formula for Beta-Amyloid (1-10) is C55H78N14O12S, with a molecular weight of approximately 1185.39 g/mol.
The structural analysis reveals that Beta-Amyloid (1-10) can adopt various conformations depending on environmental factors such as pH and ionic strength, influencing its aggregation behavior.
Beta-Amyloid (1-10) participates in several chemical reactions that contribute to its aggregation into larger amyloid fibrils. These reactions include:
The aggregation process can be monitored using techniques such as circular dichroism spectroscopy and transmission electron microscopy, which provide insights into the conformational changes during fibril formation .
Beta-Amyloid (1-10) plays a critical role in the initial stages of plaque formation in Alzheimer's disease. The mechanism involves:
Studies indicate that even small fragments like Beta-Amyloid (1-10) can influence neuronal toxicity and are involved in synaptic dysfunction, contributing to cognitive decline observed in Alzheimer’s patients .
Beta-Amyloid (1-10) is typically a white to off-white powder when synthesized and has a solubility profile that varies significantly with pH and ionic strength. Its stability can be affected by temperature and storage conditions.
The peptide displays characteristics common to amyloidogenic peptides, including:
Relevant data indicate that modifications to its structure can enhance solubility and reduce aggregation rates, aiding in therapeutic developments .
Beta-Amyloid (1-10) serves several important functions in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: